Tembotrione

Descripción general

Descripción

Tembotrione es un herbicida postemergente que pertenece a la clase de herbicidas triquetona. Se utiliza principalmente para controlar malezas de hoja ancha y gramíneas en campos de maíz. Desarrollado por Bayer Crop Science, this compound es conocido por su alta selectividad y acción sistémica, lo que lo convierte en una solución efectiva para el manejo de malezas en la agricultura .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de tembotrione involucra varios pasos clave. Un método común incluye la reacción de 2,2,2-trifluoroetanolato de sodio con 2-cloro-3-bromoetílico-4-metilsulfonilpropil metil benzoato. Esta reacción produce ácido 2-cloro-3-trifluoroetoximetil-4-metil sulfona cloruro benzoico, que luego se condensa y reordena con 1,3-ciclohexanodiona para formar this compound .

Métodos de producción industrial: La producción industrial de this compound típicamente involucra el uso de cromatografía líquida de alta resolución (HPLC) para la purificación. El proceso incluye el uso de acetonitrilo y ácido fosfórico como reactivos, con detección UV a 284 nm para asegurar la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Tembotrione experimenta varias reacciones químicas, incluyendo hidrólisis, fotólisis y degradación del suelo. Es estable en condiciones ácidas, neutras y alcalinas, con semividas que van de 231 a 289 días. Las semividas de fotólisis varían de 76 a 158 días dependiendo del pH y las condiciones del suelo .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones de this compound incluyen diclorometano, acetonitrilo y ácido fosfórico. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y pH para garantizar la estabilidad y la eficacia .

Principales productos formados: Los principales productos formados a partir de la degradación de this compound incluyen varios subproductos que son menos tóxicos y más respetuosos con el medio ambiente. Estos subproductos se forman a través de procesos como la hidrólisis y la fotólisis .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Tembotrione belongs to the triketone class of herbicides, functioning by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of carotenoids in plants. This inhibition leads to the bleaching of chlorophyll and ultimately plant death, particularly in susceptible weed species. The compound has a favorable environmental profile, with low toxicity to non-target organisms when applied according to recommended guidelines .

Field Studies and Efficacy

Numerous field studies have assessed the efficacy of this compound in controlling various weed species while promoting maize growth. Below are key findings from notable research:

- Weed Control Efficiency : this compound effectively reduced the density and biomass of several weed species, including both grasses and broadleaf weeds. For instance, applications at rates of 110 g ha and 120 g ha significantly outperformed lower doses and traditional herbicides like atrazine in controlling weeds such as Commelina spp. and Amaranthus spp. .

- Impact on Maize Yield : Studies have shown that maize treated with this compound yielded higher grain outputs compared to untreated controls. Specifically, applications at 110 g ha resulted in grain yields of 5.43 t ha, compared to 5.00 t ha from conventional practices . Increased herbicide doses correlated with improved yield attributes, such as cob length and girth.

- Application Timing and Method : this compound is typically applied post-emergence, ideally between crop emergence and the V8 developmental stage (when the plant has more than eight visible leaves). Effective application strategies include using surfactants to enhance herbicide efficacy .

Case Study 1: Efficacy Against Specific Weeds

A study conducted in Chile evaluated the performance of this compound against various weed species in maize fields. It was found that at a rate of 120 g ha, this compound significantly reduced the biomass of both grassy and broadleaf weeds compared to untreated controls. The study emphasized that combining this compound with surfactants further enhanced its effectiveness, achieving nearly complete control of specific troublesome weeds .

Case Study 2: Yield Improvement

Another research project analyzed the impact of this compound on maize yield across different application rates. The results indicated that higher doses not only controlled weeds more effectively but also led to an increase in grain yield by approximately 11% compared to lower rates or other herbicides like atrazine . This study underlined the importance of dosage in achieving optimal results.

Data Summary Table

| Application Rate (g ha) | Weed Density Reduction (%) | Maize Grain Yield (t ha) | Notes |

|---|---|---|---|

| 100 | 60 | 5.30 | Lower efficacy compared to higher rates |

| 110 | 75 | 5.43 | Effective against Commelina spp. |

| 120 | 85 | 5.60 | Best results when combined with surfactants |

Mecanismo De Acción

Tembotrione ejerce sus efectos herbicidas inhibiendo la enzima 4-hidroxifenilpiruvato dioxigenasa (HPPD). Esta enzima es crucial para la biosíntesis de plastoquinona y tocoferoles, que son esenciales para la protección de la clorofila en las plantas. Al inhibir la HPPD, this compound interrumpe la producción de estos compuestos, lo que lleva a la destrucción de la clorofila y, en última instancia, a la muerte de la maleza .

Comparación Con Compuestos Similares

Tembotrione forma parte de la clase de herbicidas triquetona, que también incluye compuestos como mesotrione y biciclopírona. En comparación con estos compuestos similares, this compound es conocido por su alta selectividad y acción sistémica, lo que lo hace particularmente efectivo en campos de maíz. Otros compuestos similares incluyen isoxaflutole y pirasulfótole, que pertenecen a las clases de isoxazol y pirazolona, respectivamente .

Conclusión

This compound es un herbicida altamente efectivo con una amplia gama de aplicaciones en la agricultura y la ciencia ambiental. Su mecanismo de acción único y su alta selectividad lo convierten en una herramienta valiosa para el manejo de malezas, contribuyendo a un mejor rendimiento y calidad de los cultivos.

Actividad Biológica

Tembotrione, a selective herbicide belonging to the class of hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, is primarily used for controlling a broad spectrum of weeds in maize cultivation. Its mechanism of action involves the inhibition of HPPD, an enzyme crucial for the biosynthesis of carotenoids and tocopherols, thereby disrupting photosynthesis and leading to plant death. This article explores the biological activity of this compound, focusing on its efficacy, resistance mechanisms, and ecological impact.

This compound inhibits HPPD (EC 1.13.11.27), which catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor in the biosynthesis of important plant metabolites like plastoquinone and α-tocopherols. The disruption of these pathways results in the accumulation of toxic metabolites and ultimately leads to plant mortality .

Efficacy Against Weeds

This compound has demonstrated significant effectiveness in controlling various weed species in maize fields. Field studies reveal that it effectively reduces biomass and enhances crop yield when applied at recommended rates. For instance, a study reported that applying this compound at 88 g ha⁻¹ resulted in superior weed control compared to lower rates or alternative herbicide mixtures .

Table 1: Efficacy of this compound on Different Weed Species

| Weed Species | Application Rate (g ha⁻¹) | Control Efficacy (%) |

|---|---|---|

| Chenopodium album | 88 | 95 |

| Brassica napus | 44 | 90 |

| Vicia arvensis | 22 | 85 |

Resistance Mechanisms

Resistance to this compound has been documented in various weed populations, particularly Palmer amaranth (Amaranthus palmeri). A notable case study from Kansas highlighted a population (KCTR) that exhibited a resistance level 23 times greater than a susceptible counterpart (KSS). The resistance was linked to enhanced metabolic degradation facilitated by increased expression of the cytochrome P450 enzyme CYP81E8, which metabolizes this compound more rapidly .

Case Study: Palmer Amaranth Resistance

- Location : Kansas, USA

- Resistant Population : KCTR

- Susceptible Population : KSS

- Resistance Factor : 23x

- Metabolic Rate : >95% metabolism at 6 hours post-treatment in KCTR vs. 50% in KSS.

The study indicated that co-application of cytochrome P450 inhibitors could reverse resistance, suggesting potential strategies for managing resistant weed populations .

Ecotoxicological Considerations

Recent research has raised concerns about the ecological impact of this compound. A study investigating its endocrine-disrupting effects found that exposure to this compound affected hormone levels in Wistar rats, indicating potential risks to non-target organisms . These findings underscore the importance of evaluating herbicide applications within an integrated pest management framework to mitigate adverse environmental impacts.

Table 2: Endocrine Disruption Potential of this compound

| Treatment Group | Hormone Level Change (%) |

|---|---|

| Control | - |

| This compound | +30% |

| Ethinylestradiol | +50% |

Propiedades

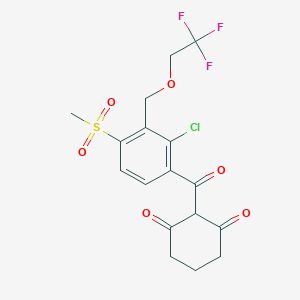

IUPAC Name |

2-[2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl]cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClF3O6S/c1-28(25,26)13-6-5-9(15(18)10(13)7-27-8-17(19,20)21)16(24)14-11(22)3-2-4-12(14)23/h5-6,14H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQAXCIUEPFPSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl)COCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClF3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047037 | |

| Record name | Tembotrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In DMSO and methylene chloride >600, acetone 300-600, ethyl acetate 180.2, toluene 75.7, hexane 47.6, ethanol 8.2 (all in mg/L, 20 °C), In water, 0.22 (pH 4), 28.3 (pH 7) (both in g/L, 20 °C) | |

| Record name | Tembotrione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.56 at 20 °C | |

| Record name | Tembotrione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.1X10-5 mPa (20 °C) /SRC: 8.3X10-11mm Hg at 20 °C/ | |

| Record name | Tembotrione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Tembotrione is a broad-spectrum early and mid-postemergence herbicide that belongs to the triketone class of herbicides. It acts by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD), which leads to chlorophyll destruction by photooxidation and causes bleaching of emerging foliar tissue. In mammals, HPPD is a key enzyme in the catabolism of tyrosine. It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate. Inhibition of HPPD leads to a reconversion of HPP to tyrosine and a consequent increase in blood tyrosine concentrations (tyrosinemia). | |

| Record name | Tembotrione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Beige powder | |

CAS No. |

335104-84-2 | |

| Record name | Tembotrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335104-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tembotrione [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335104842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tembotrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Cyclohexanedione, 2-[2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEMBOTRIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA5UZ202KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tembotrione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

123 °C, MP: 117 °C | |

| Record name | Tembotrione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Tembotrione targets the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. [, , , , , ]

A: Inhibition of HPPD disrupts the biosynthesis of carotenoids, essential pigments protecting chlorophyll from photo-oxidative damage. This leads to chlorophyll degradation and ultimately plant death. [, , , , ]

A: Susceptible plants exhibit bleaching, turning a pale yellow or white as chlorophyll degrades. [, , , ]

ANone: While the provided papers do not contain detailed spectroscopic data, such information can be found in chemical databases or specialized publications focusing on the compound's characterization.

A: Research suggests that this compound possesses residual activity, influencing the growth of succeeding crops planted after corn. This effect is particularly evident in soils with higher clay and organic matter content. [, , , ]

A: this compound's sorption and degradation are influenced by soil pH, clay content, and organic matter. [, , ] Its movement in soil is significantly affected by long-term fertilization practices. []

A: Yes, resistance to this compound has been identified in Palmer amaranth (Amaranthus palmeri) populations. [] Additionally, differential sensitivity to this compound has been observed in Panicum species, highlighting the potential for resistance development. []

A: Enhanced metabolism of this compound, likely driven by increased expression of the CYP81E8 gene, is implicated in resistance development in Palmer amaranth. []

A: Producers have reported instances of this compound carryover affecting succeeding crops like carrots and sugar beets. These effects are attributed to the herbicide's residual activity in the soil. [, ]

A: The carryover effects observed in subsequent crops highlight the potential for this compound to impact soil health and biodiversity. [, ] Further research is needed to thoroughly assess the long-term environmental impacts of this compound use.

A: Yes, various other herbicides, including atrazine, mesotrione, topramezone, and S-metolachlor, are used for weed management in corn. These herbicides may have different modes of action and efficacy profiles compared to this compound. [, , , , , , ]

A: Factors to consider include the specific weed spectrum, potential for crop injury, cost-effectiveness, environmental impact, and the risk of resistance development. [, , , , , , ]

A: Research suggests that while this compound is not currently registered for use in crops like wheat and sorghum, there is potential to develop resistant varieties through breeding or genetic modification. [, ]

A: this compound is typically applied post-emergence. Early post-emergence application in combination with atrazine has been shown to be effective. [, , , , , ]

A: The addition of methylated seed oil (MSO) and ammonium nitrate (AMN) adjuvants has been shown to improve weed control efficacy when this compound is applied at reduced rates. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.